molecular formula C7H5ClN4O B11901475 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11901475
M. Wt: 196.59 g/mol
InChI Key: BRURRVJBXOOBAE-UHFFFAOYSA-N
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Description

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a high-purity, synthetic pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a valuable chemical scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Pyrimidine derivatives are extensively investigated for their ability to interact with and modulate the activity of protein kinases, such as the Ephrin (Eph) family of receptor tyrosine kinases . The dysregulation of these kinases is implicated in oncogenic processes, including uncontrolled tumor cell proliferation, survival, and angiogenesis . Researchers utilize this chlorinated pyrimidine core as a key intermediate to probe biological pathways and structure-activity relationships (SAR). Its specific molecular architecture, featuring the 2-amino group and the 8-chloro substituent, makes it a versatile precursor for further chemical functionalization, enabling the synthesis of more complex molecules for biological screening. This product is intended for research applications in vitro. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Researchers should handle this and all chemical reagents in accordance with their institution's laboratory safety protocols.

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)

InChI Key

BRURRVJBXOOBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Directed Ortho-Metallation-Chlorination

  • Lithiation of 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one with LDA (lithium diisopropylamide) at -78°C, followed by quenching with hexachloroethane (C₂Cl₆), achieves >80% regioselectivity for position 8.

  • Limitation : Competing side reactions at position 5 necessitate careful temperature control (-78°C to -40°C).

Electrophilic Chlorination

  • N-Fluoro-N-chlorobenzenesulfonamide (NFCBS) in dichloromethane at 0–40°C, catalyzed by imidazolium ionic liquids (e.g., BMIM-Cl), selectively chlorinates position 8 in 2-aminopyrido[3,4-d]pyrimidinone with 92% efficiency.

  • Mechanism : The ionic liquid stabilizes the transition state, directing electrophilic attack to the electron-deficient C8 position.

Table 2: Chlorination Efficiency Comparison

MethodReagents/ConditionsSelectivity (C8:C5)Yield (%)Source
Directed lithiationLDA, C₂Cl₆, -78°C8:185
NFCBS/ionic liquidBMIM-Cl, 25°C, 6 h10:192

Introduction of the 2-Amino Group

The 2-amino functionality is introduced via nucleophilic substitution of a pre-installed leaving group (e.g., methylsulfonyl, chloro) under basic or catalytic conditions:

Displacement of Methylsulfonyl Groups

  • Methylsulfonyl precursor (e.g., 2-(methylsulfonyl)-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one) reacts with aqueous ammonia (NH₃/H₂O) at 100°C for 12 h to yield the 2-amino derivative with >90% conversion.

  • Catalytic enhancement : Addition of CuI (5 mol%) in DMSO accelerates the reaction, reducing time to 4 h.

Buchwald-Hartwig Amination

  • Palladium-catalyzed coupling of 2-chloro-8-chloropyrido[3,4-d]pyrimidinone with benzophenone imine, followed by acidic hydrolysis (HCl/MeOH), affords the 2-amino product in 78% yield.

  • Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 18 h.

Table 3: Amination Method Performance

MethodSubstrateConditionsYield (%)Source
NH₃ displacement2-SO₂Me derivativeNH₃/H₂O, 100°C, 12 h91
Buchwald-Hartwig2-Cl derivativePd/Xantphos, Cs₂CO₃, 110°C, 18 h78

Integrated Synthetic Routes

Sequential Chlorination-Amination

  • Step 1 : Condensation of 2-aminonicotinic acid with urea to form pyrido[3,4-d]pyrimidin-4(3H)-one.

  • Step 2 : Chlorination at C8 using NFCBS/BMIM-Cl at 25°C.

  • Step 3 : Methylsulfonylation at C2 with mesyl chloride (MsCl) in pyridine.

  • Step 4 : Displacement of Ms group with NH₃ to yield the target compound.

Overall yield : 62% over four steps.

One-Pot Chlorination-Amination

  • Simultaneous functionalization : Reacting 2-aminopyrido[3,4-d]pyrimidinone with NFCBS and ammonium acetate in BMIM-Cl/CH₂Cl₂ at 40°C for 24 h achieves concurrent C8 chlorination and C2 amination, albeit with reduced yield (45%) due to competing side reactions.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing chlorination at C5 remains a hurdle in non-directed methods; ionic liquid catalysts improve selectivity but increase cost.

  • Amination efficiency : Buchwald-Hartwig offers milder conditions but requires expensive palladium catalysts.

  • Scalability : NFCBS-mediated chlorination is amenable to large-scale production, whereas directed lithiation is limited by cryogenic requirements .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form various derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Cyanomethyltriphenylphosphonium chloride: Used in the initial condensation reaction.

    Hydrochloric acid (HCl): Used in the cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one have shown promising anticancer properties. A study involving a series of pyrido[3,4-d]pyrimidine derivatives demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The National Cancer Institute's NCI 60 cell line panel was used to evaluate these compounds, revealing significant inhibitory effects on specific cancer types .

Table 1: Cytotoxicity of Selected Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 13MDA-MB-468 (Breast)5.2
Compound 21UO-31 (Renal)3.8

Antiviral Properties

Another area of interest is the compound's potential as an antiviral agent. It has been explored for its ability to inhibit viral replication mechanisms, particularly against the hepatitis C virus. This suggests that the compound may serve as a scaffold for developing new antiviral therapies.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound have provided insights into how modifications at various positions can enhance biological activity. For instance, substituents at the C-4 position have been systematically varied to optimize potency against specific targets such as kinases involved in cancer progression .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several derivatives of pyrido[3,4-d]pyrimidine and evaluated their anticancer efficacy using human cancer cell lines. Compounds showed selective activity against breast cancer cells with mechanisms involving apoptosis induction and cell cycle arrest. Notably, compounds identified as having high selectivity were further investigated for their mechanisms of action and potential clinical applications .

Case Study 2: Antiviral Mechanisms

A separate investigation highlighted the antiviral properties of related compounds, focusing on their interaction with viral enzymes. The study found that certain derivatives could effectively inhibit replication processes in vitro, suggesting potential therapeutic applications in treating viral infections like hepatitis C .

Mechanism of Action

The mechanism of action of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

The 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is highly modifiable, with substituents ranging from halogens to complex heterocycles (Table 1).

Table 1: Key 8-Substituted Analogues and Their Properties
Compound Name Substituent at Position 8 Molecular Weight (g/mol) Synthesis Yield Notable Properties Evidence ID
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one Cl 211.62 N/A High electrophilicity; KDM4 inhibition
8-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one F 179.15 N/A Enhanced stability; potential CNS activity
8-((4-Methylpiperazin-1-yl)methyl) derivative (44c) (4-Methylpiperazin-1-yl)methyl 316.36 22% Improved solubility; cell-penetrant
8-(Thiazol-4-yl) derivative Thiazol-4-yl 261.29 36–43% Metal-catalyzed coupling; moderate potency
8-Methyl derivative (42) CH₃ 175.17 59% Simplified synthesis; lower reactivity

Key Observations :

  • Chlorine vs. Fluorine : The 8-chloro derivative exhibits higher electrophilicity compared to the 8-fluoro analogue, which may enhance covalent interactions with target enzymes .
  • Bulkier Substituents : Compounds like 44c (piperazine-methyl) and thiazole derivatives show improved solubility and cell penetration but require multi-step syntheses with lower yields (22–43%) .
  • Methyl Group : The 8-methyl analogue (42) is synthesized efficiently (59% yield) but lacks the electronic effects of halogens, resulting in reduced biochemical activity .

Modifications at Position 2

The amino group at position 2 is critical for hydrogen bonding. Substitution with methylthio or alkyl groups alters activity:

  • 2-Methylthio Derivative (C₈H₇N₃OS): This compound (Mol.

Core Structural Analogues

Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives

Replacing the pyridine ring with a thiophene (e.g., compound 11, C₁₉H₁₃N₃O₅S₂) introduces a sulfur atom, altering electronic properties and enabling π-stacking interactions. The coumarin-thiazolidinone hybrid in compound 11 shows absorption bands at 1681–1708 cm⁻¹ (carbonyls) and a molecular ion peak at m/z 427, indicative of its complex structure .

Tetrahydropyrido Derivatives

Wt. 166.18) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling with potassium carbonate and Pd(PPh₃)₄ in 1,4-dioxane at 90°C for 6 hours achieves moderate yields (e.g., 59% for 8-methyl derivatives) . Optimize by adjusting solvent polarity (e.g., DMF for solubility) and reaction time. Monitor progress via LC-MS to identify intermediates.

Q. How can the compound’s stability under various storage conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Analyze degradation products using HPLC with UV detection (e.g., 254 nm) and compare retention times to known impurities. Reference spectral libraries (e.g., EPA/NIH Mass Spectral Database) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Use 1H NMR^1 \text{H NMR} (500 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions and hydrogen environments. LC-MS (ESI+) provides molecular weight verification (e.g., [M+H]+^+ peaks). For ambiguous cases, employ 2D NMR (e.g., HSQC, HMBC) to resolve aromatic coupling patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity for mPGES-1 inhibition?

  • Methodology : Synthesize derivatives with substituents at positions 2 and 8 (e.g., 8-((4-phenylpiperazin-1-yl)methyl) or 8-(4-chlorobenzyl)). Test in vitro using recombinant mPGES-1 enzyme assays (IC50_{50} determination) and compare to COX-2 selectivity profiles to mitigate cardiovascular risks . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with mPGES-1’s active site .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology : Address bioavailability issues by modifying logP via pro-drug approaches (e.g., SEM-protected intermediates) . Validate metabolic stability using liver microsomes (human/rodent) and correlate with pharmacokinetic parameters (Cmax_{\text{max}}, t1/2_{1/2}) in rodent models. Adjust dosing regimens based on clearance rates .

Q. How can computational methods guide the design of derivatives with enhanced KDM inhibitory activity?

  • Methodology : Perform density functional theory (DFT) calculations to optimize Fe(II)-binding affinity in the JmjC domain. Use QSAR models trained on inhibition data (e.g., IC50_{50} values for 8-substituted derivatives) to prioritize substituents with electron-withdrawing groups (e.g., Cl, F) at position 8 . Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What experimental controls are essential when assessing off-target effects in kinase inhibition studies?

  • Methodology : Include pan-kinase inhibitors (e.g., staurosporine) as positive controls. Use kinome-wide profiling (e.g., KinomeScan) at 1 µM compound concentration to identify off-target hits. Validate hits with orthogonal assays (e.g., Western blot for phospho-protein levels) .

Data Analysis and Optimization

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodology : Re-examine reaction conditions for byproduct formation (e.g., incomplete deprotection of SEM groups). Compare experimental 1H NMR^1 \text{H NMR} shifts to computational predictions (e.g., ACD/Labs or ChemDraw). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition assays?

  • Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize data to vehicle controls to minimize plate-to-plate variability .

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